1-(Furan-2-yl)-5-methoxypentane-1,3-dione
Description
1-(Furan-2-yl)-5-methoxypentane-1,3-dione is a β-diketone derivative featuring a furan-2-yl substituent at the 1-position and a methoxy group at the 5-position of the pentane chain.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-5-methoxypentane-1,3-dione |
InChI |
InChI=1S/C10H12O4/c1-13-6-4-8(11)7-9(12)10-3-2-5-14-10/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
OMTIUQFWUHLTNX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione typically involves the reaction of furan derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation of furan-2-carbaldehyde with 5-methoxypentan-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated furans or other substituted derivatives.
Scientific Research Applications
1-(Furan-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in substituent type and position, significantly affecting properties such as lipophilicity, molecular weight, and reactivity.
Table 1: Comparative Analysis of Structural Analogs
*Hypothetical values inferred from structural analogs.
Key Observations:
- Lipophilicity : The phenyl-substituted analog (C₁₂H₁₄O₃) likely exhibits higher ClogP than furan-containing derivatives due to the aromatic ring’s hydrophobicity . The methoxy group in the target compound may moderately increase lipophilicity compared to methyl-substituted analogs (e.g., C₁₀H₁₂O₃) .
- Electronic Effects : The trifluoromethyl group in compound 94i (C₁₈H₁₅F₃O₄) enhances electron-withdrawing properties, stabilizing intermediates in cyclization reactions .
Biological Activity
1-(Furan-2-yl)-5-methoxypentane-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
1-(Furan-2-yl)-5-methoxypentane-1,3-dione features a furan ring and methoxy group, contributing to its unique reactivity and biological profile. The compound can be represented as follows:
1. Anti-inflammatory Properties
Recent studies have indicated that compounds containing furan moieties exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, related benzofuran derivatives demonstrated IC50 values for COX-2 inhibition ranging from to , suggesting that 1-(Furan-2-yl)-5-methoxypentane-1,3-dione may possess similar properties .
2. Antimicrobial Activity
Furan derivatives have been shown to exhibit antimicrobial properties. A study on butenolides, structurally related to furan compounds, indicated their effectiveness against various bacterial strains . The potential of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione in this regard warrants further investigation.
3. Antioxidant Activity
The antioxidant capacity of furan-containing compounds is well-documented. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for their application in preventing diseases associated with oxidative damage.
The biological activities of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione can be attributed to several mechanisms:
- Inhibition of COX Enzymes: By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Radical Scavenging: The presence of electron-rich furan rings allows for effective radical scavenging.
Study 1: COX Inhibition
A study evaluated the inhibitory effects of various furan derivatives on COX enzymes. The results indicated that compounds similar to 1-(Furan-2-yl)-5-methoxypentane-1,3-dione exhibited significant selectivity towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 4.15 | 0.042 | 99 |
| Compound B | 6.60 | 0.080 | 81 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of furan derivatives, it was found that certain compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlights the need for further exploration into the structure-activity relationships of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
